molecular formula C13H19N3O2S B443403 4-butoxy-3-methoxybenzaldehyde thiosemicarbazone

4-butoxy-3-methoxybenzaldehyde thiosemicarbazone

Cat. No.: B443403
M. Wt: 281.38g/mol
InChI Key: CFEAJKOJNQPWMW-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-3-methoxybenzaldehyde thiosemicarbazone is an organic compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3-methoxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 4-butoxy-3-methoxybenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized on a larger scale using batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3-methoxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazinecarbothioamides.

Scientific Research Applications

Chemistry

In chemistry, 4-butoxy-3-methoxybenzaldehyde thiosemicarbazone is studied for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which are of interest for their catalytic and electronic properties.

Biology

The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of hydrazinecarbothioamides are explored for their therapeutic potential. They can act as enzyme inhibitors or interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, such compounds can be used as intermediates in the synthesis of more complex molecules. They may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-3-methoxybenzaldehyde thiosemicarbazone involves its interaction with biological targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-methoxybenzylidene)hydrazinecarbothioamide
  • (2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinecarbothioamide
  • (2E)-2-(4-butoxybenzylidene)hydrazinecarbothioamide

Uniqueness

4-butoxy-3-methoxybenzaldehyde thiosemicarbazone is unique due to the presence of both butoxy and methoxy substituents on the benzylidene ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38g/mol

IUPAC Name

[(E)-(4-butoxy-3-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C13H19N3O2S/c1-3-4-7-18-11-6-5-10(8-12(11)17-2)9-15-16-13(14)19/h5-6,8-9H,3-4,7H2,1-2H3,(H3,14,16,19)/b15-9+

InChI Key

CFEAJKOJNQPWMW-OQLLNIDSSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C=NNC(=S)N)OC

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=N/NC(=S)N)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=NNC(=S)N)OC

Origin of Product

United States

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